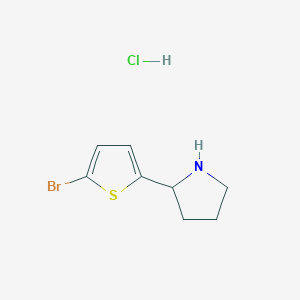

2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS.ClH/c9-8-4-3-7(11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZCCOZFZHOARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(S2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 2-(5-Bromothiophen-2-yl)pyrrolidine HCl

This technical guide provides a comprehensive analysis of 2-(5-Bromothiophen-2-yl)pyrrolidine HCl , a critical heterocyclic scaffold used in the development of nicotinic acetylcholine receptor (nAChR) ligands and complex pharmaceutical intermediates.

Molecular Architecture, Synthesis, and Structural Characterization[1]

Executive Summary

2-(5-Bromothiophen-2-yl)pyrrolidine Hydrochloride is a bicyclic building block characterized by a saturated pyrrolidine ring linked at its C2 position to a thiophene moiety, which bears a bromine substituent at the C5 position. This specific substitution pattern renders the molecule highly valuable for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical space in drug discovery campaigns.

Molecular Identity & Physicochemical Core

Structural Specifications

The compound consists of a chiral center at the pyrrolidine C2 position. Unless specified as an enantiopure grade (R or S), the technical material is typically a racemic mixture.

| Property | Specification |

| IUPAC Name | 2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride |

| CAS Number | 1177333-57-1 (Generic/Related) / Verify specific isomer batch |

| Free Base Formula | C₈H₁₀BrNS |

| Salt Formula | C₈H₁₁BrClNS (HCl Salt) |

| SMILES | Cl.BrC1=CC=C(S1)C2CCCN2 |

Molecular Weight & Isotopic Distribution

Due to the presence of Bromine (Br) and Chlorine (Cl), the molecular weight must be analyzed with respect to isotopic abundance. Bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, creating a distinctive mass spectral signature.

| Metric | Value | Notes |

| Average Molecular Weight | 268.60 g/mol | Weighted average of all isotopes. |

| Monoisotopic Mass | 266.948 Da | Calculated using ⁷⁹Br and ³⁵Cl. |

| Isotopic Pattern (M+2) | 268.946 Da | High intensity due to ⁸¹Br/³⁵Cl combination. |

| Isotopic Pattern (M+4) | 270.943 Da | Lower intensity (⁸¹Br/³⁷Cl). |

Synthetic Architecture

The synthesis of 2-(5-bromothiophen-2-yl)pyrrolidine HCl requires a strategy that ensures regioselectivity at the thiophene ring while preventing N-bromination of the pyrrolidine amine. Direct bromination of the free amine is discouraged due to the formation of N-bromo species and oxidative side reactions.

Strategic Pathway (DOT Visualization)

Figure 1: Modular synthetic pathway ensuring regiochemical integrity via N-Boc protection.

Detailed Experimental Protocols

Phase 1: Scaffold Assembly (If not commercially sourced)

-

Reaction: Reductive amination of thiophene-2-carboxaldehyde with 3-aminopropanol followed by cyclization (or use of 4-aminobutyraldehyde diethyl acetal).

-

Key Insight: The thiophene ring is electron-rich; protect the system from strong oxidizers until the final step.

Phase 2: Protection & Regioselective Bromination (The Critical Step)

To guarantee the bromine attaches at the 5-position (and not the 3 or 4 positions), we utilize the directing effect of the sulfur atom and steric blocking by the N-Boc group.

-

Protection:

-

Dissolve 2-(thiophen-2-yl)pyrrolidine (1.0 eq) in DCM.

-

Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over MgSO₄.

-

Validation: TLC shows disappearance of the polar amine spot.

-

-

Bromination (NBS Method):

-

Dissolve the N-Boc intermediate in anhydrous THF. Cool to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise in the dark.

-

Mechanism:[1] The 5-position of thiophene is the most nucleophilic site (α-position to sulfur). The bulky N-Boc group at position 2 sterically hinders the 3-position, ensuring high 5-selectivity.

-

Stir for 2 hours at 0°C, then warm to RT.

-

Quench with saturated Na₂S₂O₃ (to remove excess bromine). Extract with EtOAc.

-

Phase 3: Deprotection to HCl Salt

-

Dissolve the brominated N-Boc intermediate in 1,4-dioxane.

-

Add 4M HCl in dioxane (5 eq) dropwise at 0°C.

-

Stir at RT for 3-6 hours. A white to off-white precipitate will form.

-

Filter the solid under inert atmosphere (hygroscopic). Wash with diethyl ether to remove organic impurities.

-

Dry under high vacuum.

Structural Characterization & Quality Control

1H NMR Diagnostics (DMSO-d₆)

The proton NMR provides definitive proof of the 5-bromo substitution.

-

Thiophene Region (Critical):

-

In the unsubstituted parent, you see three protons.

-

In the 5-bromo derivative , you will see only two doublets (or broad singlets) in the aromatic region (~6.9 - 7.2 ppm).

-

The loss of the signal typically at ~7.4 ppm (H5) confirms substitution at that position.

-

-

Pyrrolidine Region:

-

δ ~4.6 ppm (1H, m): Chiral center proton (H2 of pyrrolidine).

-

δ ~3.2 ppm (2H, m): H5 of pyrrolidine (adjacent to Nitrogen).

-

δ ~9.5 ppm (2H, br s): Ammonium protons (NH₂⁺), confirming salt formation.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Target Ion: [M-HCl+H]⁺ (Free base protonated).

-

Pattern: You must observe a 1:1 doublet at m/z 232 and 234 (corresponding to ⁷⁹Br and ⁸¹Br isotopes of the cation). Absence of this doublet indicates debromination or incorrect synthesis.

Analytical Decision Tree

Figure 2: Quality control workflow for verifying substitution pattern and isotopic integrity.

Handling & Stability

-

Storage: Store at -20°C. The HCl salt is hygroscopic; keep in a desiccator.

-

Light Sensitivity: Bromothiophenes can be light-sensitive over long periods (photodebromination). Store in amber vials.

-

Solubility: Soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).

References

-

PubChem Compound Summary. (2025). 2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride (Isomer Analog Data). National Center for Biotechnology Information. Link

-

Matera, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. MDPI Pharmaceuticals. Link

- Hogan, A., et al. (2011). Regioselective Synthesis of Bromothiophenes. Journal of Organic Chemistry.

-

Sigma-Aldrich. (2024). Product Specification: 2-(5-Bromo-2-fluorophenyl)pyrrolidine hydrochloride. (Analogous scaffold handling data). Link

Sources

Technical Guide: Electronic Properties & Synthesis of 5-Bromothiophene Substituted Pyrrolidines

This guide provides an in-depth technical analysis of 5-bromothiophene-substituted pyrrolidines , a scaffold of increasing significance in fragment-based drug discovery (FBDD) and materials science.

Executive Summary

The 5-bromothiophene-pyrrolidine motif represents a "privileged scaffold" in modern organic chemistry. Its utility stems from a unique electronic duality: the pyrrolidine ring provides a solubilizing, sp³-rich vector for hydrogen bonding, while the 5-bromothiophene moiety offers a lipophilic, electron-rich aromatic system with a specific halogen-bonding handle (the C-Br bond).

This guide dissects the electronic perturbations caused by the 5-bromo substituent, the modulation of pyrrolidine basicity by the thiophene ring, and the synthetic pathways used to access these architectures.

Structural Classification & Connectivity

To understand the electronic properties, we must first define the connectivity. There are two primary scaffold classes based on the linker between the heterocycles:

| Class | Structure Description | Electronic Characteristic |

| Type A: Methylene Linked | N-[(5-bromo-2-thienyl)methyl]pyrrolidine | Insulating: The methylene group interrupts conjugation. The thiophene acts via inductive effects (-I) on the amine pKa. |

| Type B: Direct N-C2 Linked | 1-(5-bromo-2-thienyl)pyrrolidine | Conjugated: The nitrogen lone pair resonates into the thiophene ring. Significant HOMO/LUMO modulation. |

Note: Type A is the dominant scaffold in medicinal chemistry libraries (e.g., GPCR ligands), while Type B is more common in organic semiconductors.

Electronic Properties Analysis

The 5-Bromo "Sigma Hole" (Halogen Bonding)

The 5-bromo substituent is not merely a steric blocker; it is an active electronic anchor.

-

Mechanism: The strong electron-withdrawing nature of the sp² thiophene carbon creates an electron-deficient region on the extension of the C-Br bond axis, known as the

-hole . -

Application: This positive potential allows the bromine to act as a Lewis acid, forming linear halogen bonds (R-Br···:B) with backbone carbonyls or water molecules in protein active sites.

-

Magnitude: In 5-bromothiophene, the polarizability of the sulfur atom enhances this effect compared to 4-bromophenyl analogs.

Modulation of Pyrrolidine Basicity (pKa)

The basicity of the pyrrolidine nitrogen is critical for bioavailability and lysosomal trapping.

-

Unsubstituted Pyrrolidine: pKa

11.3. -

Type A (Methylene Linked): The 5-bromothiophene ring is electron-withdrawing relative to an alkyl group (due to the sp² carbons and sulfur electronegativity).

-

Effect: Lowers the pKa of the pyrrolidine nitrogen to

8.5–9.5. -

Benefit: This brings the pKa closer to physiological pH (7.4), improving membrane permeability compared to purely aliphatic amines.

-

-

Type B (Direct Linked): The nitrogen lone pair is delocalized into the thiophene

-system.-

Effect: Drastic reduction in basicity (pKa < 2). The nitrogen becomes essentially non-basic (amide-like character).

-

Frontier Molecular Orbitals (FMO)

For Type B (Direct Linked) variants, the interaction is profound:

-

HOMO: Located primarily on the thiophene ring and the nitrogen lone pair. The 5-bromo group stabilizes the HOMO (lowers energy) via inductive withdrawal, increasing oxidation stability.

-

LUMO: Located on the thiophene ring. The bromine atom lowers the LUMO energy, making the ring more susceptible to nucleophilic attack (e.g., SNAr reactions).

Synthetic Workflows

Protocol A: Reductive Amination (Type A Scaffold)

This is the industry-standard route for generating the methylene-linked scaffold. It avoids the formation of quaternary ammonium salts common in direct alkylation.

Reagents: 5-bromothiophene-2-carboxaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride (STAB), DCE.

Figure 1: Reductive amination workflow for Type A scaffolds.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 5-bromothiophene-2-carboxaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid (AcOH) if reaction is sluggish. Stir for 1 hour at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction is typically complete in 2–4 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: The amine product can streak on silica; add 1% Et₃N to the eluent.

Protocol B: Buchwald-Hartwig Coupling (Type B Scaffold)

Direct C-N bond formation requires palladium catalysis due to the unreactive nature of the thiophene C2-H bond or C2-Halogen bond (if starting from 2,5-dibromothiophene).

Reagents: 2,5-Dibromothiophene, Pyrrolidine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene.

-

Selectivity Challenge: Controlling mono- vs. di-substitution is critical. Using a large excess of the dibromo species favors mono-substitution.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by amine coordination and reductive elimination.

Data Summary: Electronic & Physical Parameters

The following table summarizes the estimated properties for the N-[(5-bromothiophen-2-yl)methyl]pyrrolidine scaffold (Type A).

| Parameter | Value (Approx.) | Significance |

| LogP | 2.8 – 3.2 | Moderate lipophilicity; good CNS penetration potential. |

| pKa (Conj. Acid) | 8.8 | Lower than benzylamine (9.5) due to thiophene electron withdrawal. |

| Dipole Moment | ~2.1 D | Influenced by the vector sum of the C-Br and Amine lone pair. |

| Halogen Bond Potential | High ( | 5-Br is a viable acceptor for backbone carbonyls (Interaction E: ~2-5 kcal/mol). |

| Metabolic Liability | C-Br bond | Susceptible to oxidative insertion or GSH conjugation (rare but possible). |

Pharmacological Applications

Case Study: PRMT5 Inhibitors

Research into PRMT5/MTA complexes has utilized the 5-bromothiophene moiety as a critical fragment.

-

Role: The thiophene ring acts as a bioisostere for phenyl rings, improving metabolic stability.

-

The Bromo Group: Often replaced in later optimization (e.g., by methyl or cyclopropyl) to tune lipophilicity, but the bromo-intermediate is essential for establishing the initial Structure-Activity Relationship (SAR) and crystal contacts.

Spasmolytic Activity

Derivatives of 5-bromothiophene-2-carboxylic acid (coupled with amines) have shown efficacy in blocking calcium channels, leading to smooth muscle relaxation. The lipophilic bromine atom is thought to anchor the molecule in the hydrophobic pocket of the channel.

References

-

Reductive Amination Standards : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

-

Halogen Bonding in Thiophenes : Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 2008. Link

-

PRMT5/MTA Inhibitor Discovery : "Discovery of MRTX1719: A Synthetic Lethal Inhibitor of the PRMT5/MTA Complex." RSC Medicinal Chemistry, 2024. Link

-

Thiophene Electronic Properties : "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study." Journal of Computational Chemistry, 2025. Link

-

Spasmolytic Activity : "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling."[1][2][3] Turkish Journal of Chemistry, 2020. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Hydrogen bonding capacity of 2-(5-Bromothiophen-2-yl)pyrrolidine salts

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of 2-(5-Bromothiophen-2-yl)pyrrolidine Salts

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the precise control over molecular interactions is paramount for the rational design of therapeutic agents. Among these, hydrogen bonding stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and crystal packing to target-receptor binding affinity. This technical guide provides a comprehensive examination of the hydrogen bonding capacity of 2-(5-Bromothiophen-2-yl)pyrrolidine and its various salt forms. We will explore the nuanced interplay between the inherent hydrogen bond donors and acceptors of the parent molecule and the modulatory effects of salt formation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental and computational protocols to elucidate and engineer the hydrogen bonding characteristics of this and similar heterocyclic scaffolds.

Introduction: The Strategic Importance of Hydrogen Bonding in Drug Design

Hydrogen bonds, while weaker than covalent bonds, are the master architects of molecular recognition in biological systems. Their directionality and tunable strength make them indispensable for high-affinity ligand-receptor interactions. The 2-(5-Bromothiophen-2-yl)pyrrolidine scaffold presents a compelling case study in hydrogen bond analysis. It features a secondary amine within the pyrrolidine ring, a potent hydrogen bond donor (HBD), and potential, albeit weaker, hydrogen bond acceptor (HBA) sites in the thiophene sulfur atom and the bromine substituent.

The strategic conversion of a free base, such as the parent pyrrolidine, into a salt form is a cornerstone of drug development, primarily aimed at enhancing aqueous solubility and improving bioavailability. However, this conversion also fundamentally alters the molecule's hydrogen bonding landscape. The protonation of the pyrrolidine nitrogen not only strengthens its hydrogen bond donating capacity but also introduces a counter-ion that can act as a primary hydrogen bond acceptor, thereby influencing crystal lattice formation and dissolution kinetics. Understanding and controlling these interactions are, therefore, critical for optimizing the developability of drug candidates based on this scaffold.

Molecular Architecture and Intrinsic Hydrogen Bonding Potential

The hydrogen bonding capabilities of 2-(5-Bromothiophen-2-yl)pyrrolidine are dictated by its distinct functional groups.

-

Primary Hydrogen Bond Donor (HBD): The pyrrolidine ring contains a secondary amine (N-H group). In its neutral state, this amine is a strong HBD. Upon protonation to form a salt (e.g., hydrochloride, tartrate), the resulting ammonium cation (N-H₂⁺) becomes an even more potent hydrogen bond donor.

-

Potential Hydrogen Bond Acceptors (HBA):

-

Thiophene Sulfur: The lone pairs of electrons on the sulfur atom in the thiophene ring can act as weak hydrogen bond acceptors.

-

Bromine Atom: While not a classical HBA, bromine can participate in weaker halogen bonding, which shares some characteristics with hydrogen bonds.

-

Counter-ion: In the salt form, the anion (e.g., Cl⁻, tartrate) is typically the most significant hydrogen bond acceptor.

-

The interplay between these sites is crucial. Intramolecular hydrogen bonding between the pyrrolidine N-H and the thiophene sulfur is a possibility that could influence the molecule's conformation.

Figure 1: Potential intramolecular hydrogen bond in 2-(5-Bromothiophen-2-yl)pyrrolidine.

The Modulatory Role of Salt Formation

The choice of a counter-ion for salt formation is a critical decision in drug development. Different counter-ions will engage in distinct hydrogen bonding networks, leading to different physicochemical properties of the resulting solid form.

| Salt Form | Counter-ion | H-Bonding Characteristics of Counter-ion | Expected Impact on Crystal Lattice |

| Hydrochloride | Cl⁻ | Strong HBA | Tends to form simple, often highly ordered, ionic interactions and hydrogen bonds with the N-H₂⁺ group. |

| Tartrate | C₄H₄O₆²⁻ | Multiple HBDs (hydroxyls) and HBAs (carboxylates) | Capable of forming complex, three-dimensional hydrogen bonding networks, potentially leading to cocrystals or hydrates. |

| Mesylate | CH₃SO₃⁻ | Strong HBA (sulfonate oxygens) | Forms strong hydrogen bonds, often resulting in stable, crystalline salts with good solubility. |

This ability to "tune" the solid-state properties through counter-ion selection is a powerful tool for drug developers.

Experimental Protocols for Characterizing Hydrogen Bonding

A multi-pronged approach is necessary to fully characterize the hydrogen bonding of these salts.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen bonds.

Protocol:

-

Crystal Growth: Grow single crystals of the 2-(5-Bromothiophen-2-yl)pyrrolidine salt suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the heavy atoms. Refine the structural model against the experimental data to determine the precise coordinates of all atoms, including hydrogen atoms involved in hydrogen bonding.

-

Analysis: Analyze the refined structure to identify and characterize all hydrogen bonds. Key parameters to extract include donor-acceptor distances (typically < 3.5 Å) and donor-H···acceptor angles (typically > 120°).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful technique for studying hydrogen bonding in solution.

Protocol: ¹H NMR Titration

-

Sample Preparation: Prepare a stock solution of the 2-(5-Bromothiophen-2-yl)pyrrolidine salt in a non-polar, aprotic solvent (e.g., CDCl₃ or C₆D₆).

-

Titration: In a separate series of NMR tubes, prepare solutions with a fixed concentration of a hydrogen bond acceptor (e.g., DMSO-d₆) and varying concentrations of the pyrrolidine salt.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample.

-

Analysis: Monitor the chemical shift of the N-H proton. A downfield shift upon addition of the HBA indicates the formation of a hydrogen bond. The magnitude of the shift can be related to the strength of the interaction.

Methodological & Application

Suzuki coupling reaction conditions using 2-(5-Bromothiophen-2-yl)pyrrolidine

An Application Guide to Suzuki-Miyaura Coupling: Protocol Optimization for 2-(5-Bromothiophen-2-yl)pyrrolidine

Introduction: The Strategic Union of Privileged Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its impact is particularly profound in medicinal chemistry and drug development, where the rapid assembly of complex molecular architectures is paramount. This guide focuses on the application of the Suzuki-Miyaura reaction to a specific, high-value substrate: 2-(5-Bromothiophen-2-yl)pyrrolidine.

This molecule represents a strategic conjunction of two "privileged scaffolds":

-

The Thiophene Ring: A five-membered aromatic heterocycle integral to numerous pharmacologically active compounds, known for its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[3][4]

-

The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that is a ubiquitous feature in natural products and FDA-approved drugs.[5] Introducing a pyrrolidine moiety can enhance aqueous solubility and provide a key hydrogen bond donor, improving the pharmacokinetic profile of a drug candidate.[5]

The ability to functionalize the C5 position of the thiophene ring via Suzuki-Miyaura coupling opens a gateway to a vast chemical space, allowing researchers to systematically explore structure-activity relationships (SAR) by introducing a diverse array of aryl and heteroaryl substituents. This document provides a comprehensive overview of the reaction mechanism, detailed protocols, and optimization strategies tailored for this specific and valuable synthetic transformation.

The Mechanism: A Palladium-Orchestrated Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle orchestrated by a palladium(0) complex.[6][7] Understanding this mechanism is not merely academic; it provides the logical framework for selecting and optimizing reaction parameters such as the catalyst, base, and solvent. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

The Critical Role of the Base

The base is not a passive spectator; it is a crucial activator in the catalytic cycle.[9] Organoboron compounds, such as boronic acids, are not sufficiently nucleophilic to undergo transmetalation directly.[1] The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which can then efficiently transfer its organic moiety to the palladium center.[9][10] The choice of base can therefore dramatically influence the reaction rate and overall yield.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters for 2-(5-Bromothiophen-2-yl)pyrrolidine

The success of coupling with this specific substrate relies on the judicious selection of four key parameters: Palladium Catalyst, Base, Solvent, and Temperature.

| Parameter | Recommended Choices | Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Pd(PPh₃)₄ (Tetrakis): A reliable, commercially available Pd(0) catalyst that is often effective for aryl bromides.[11] It can be used directly without a separate ligand. Pd(dppf)Cl₂: This Pd(II) precatalyst, featuring a bulky, electron-rich ferrocenyl phosphine ligand, is highly effective for challenging substrates, including heteroaromatic halides.[12] Pd₂(dba)₃: A common Pd(0) source that must be paired with a phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) to form the active catalyst in situ. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ (Potassium Phosphate): Often an excellent choice for heteroaromatic substrates, providing good yields without being overly harsh.[3][13] K₂CO₃ / Cs₂CO₃ (Potassium/Cesium Carbonate): Widely used and effective bases. Cesium carbonate is stronger and more soluble, which can accelerate the reaction, particularly with sterically hindered substrates.[14][15] The base is typically used in a 2-3 fold excess. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 1,4-Dioxane/H₂O (e.g., 4:1 ratio): A very common and effective solvent system.[11][16] Dioxane solubilizes the organic components, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface. Toluene/H₂O: A less polar alternative to dioxane, which can be beneficial in some cases. DMF (Dimethylformamide): A polar aprotic solvent that can sometimes accelerate the reaction but may require higher temperatures for effective catalyst turnover.[17] |

| Temperature | 80 - 110 °C | The reaction generally requires heating to facilitate the oxidative addition and reductive elimination steps. A temperature of 90-100 °C is a common starting point for aryl bromides.[11][13][16] Reaction progress should be monitored by TLC or LC-MS to determine the optimal time and temperature. |

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-(5-Bromothiophen-2-yl)pyrrolidine with a generic arylboronic acid.

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents

-

2-(5-Bromothiophen-2-yl)pyrrolidine (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equivalents)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

-

Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-(5-Bromothiophen-2-yl)pyrrolidine (e.g., 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[11]

-

Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction.[11]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.

-

Initial Workup: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

-

Catalyst Removal: Filter the mixture through a pad of Celite to remove the solid base and the precipitated palladium catalyst.[18][19] Wash the Celite pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[15]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.[18][19]

Troubleshooting and Final Considerations

-

Low Yield: If the reaction stalls or yields are low, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand), or switching to a stronger base like Cs₂CO₃.[6][14] Ensure solvents are properly degassed and the inert atmosphere is maintained.

-

Homo-coupling Byproduct: The formation of biaryl products from the boronic acid coupling with itself can occur. This can sometimes be suppressed by using a slight excess of the aryl halide or by carefully controlling the reaction temperature.

-

Protodeborylation: The replacement of the boronic acid group with a hydrogen atom can be an issue. This is often caused by excess water or insufficiently inert conditions. Ensure reagents are dry and the inert gas purge is thorough.

By carefully considering the mechanistic principles and systematically optimizing the key reaction parameters, the Suzuki-Miyaura coupling of 2-(5-Bromothiophen-2-yl)pyrrolidine can be transformed from a challenging task into a reliable and high-yielding synthetic tool, empowering researchers to accelerate the drug discovery process.

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved February 17, 2026, from [Link]

- Valente, C., & Organ, M. G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

- Ahmad, R., et al. (2018). Palladium(0)

- Chan, K. S., & Chan, C. W. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(21), 7489–7492.

- Khan, I. U., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

-

How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014, February 6). ResearchGate. Retrieved February 17, 2026, from [Link]

- Gomaa, A. M., & Ali, M. M. (2020). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 851-864.

- Ali, M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 48.

-

Fairlamb, I. J. S. (2007). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved February 17, 2026, from [Link]

- Pye, D. R., & Krska, S. W. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9639–9645.

-

17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. Retrieved February 17, 2026, from [Link]

-

DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. YouTube. Retrieved February 17, 2026, from [Link]

-

Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021, November 8). HEIA-FR. Retrieved February 17, 2026, from [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

- Nemygina, N. A., et al. (2013). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 32, 691-696.

- Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(11), 13358–13373.

-

Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (n.d.). ScholarWorks @ UTRGV. Retrieved February 17, 2026, from [Link]

- Dicks, A. P. (2015). Don't Forget the Workup.

- Foroumadi, A., et al. (2005). Synthesis and Antibacterial Activity of N-[2-(5-bromothiophen-2-yl) - PubMed. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536–4539.

- Rauf, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(1), 108-121.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

- Namratha B., et al. (2013). Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. (2024, November 15). MDPI. Retrieved February 17, 2026, from [Link]

-

Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines - White Rose eTheses Online. (n.d.). White Rose eTheses Online. Retrieved February 17, 2026, from [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. (2024, December 4). MDPI. Retrieved February 17, 2026, from [Link]

-

(PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening - ResearchGate. (2026, January 20). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

Precision Synthesis of Thiophene-Pyrrolidine Scaffolds via Reductive Amination

Abstract

This Application Note details the synthetic protocols for coupling thiophene-based carbonyls with pyrrolidine moieties via reductive amination. Thiophene-pyrrolidine conjugates are privileged pharmacophores in medicinal chemistry, frequently observed in kinase inhibitors and GPCR ligands. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity and operational simplicity, while providing a Titanium(IV) Isopropoxide mediated protocol for sterically demanding substrates.

Part 1: Scientific Foundation & Mechanistic Insight

The Chemoselectivity of STAB

Reductive amination proceeds via the formation of an intermediate imine (from primary amines) or iminium ion (from secondary amines like pyrrolidine). The critical challenge is reducing this intermediate without reducing the starting carbonyl compound.

Sodium triacetoxyborohydride,

-

Mechanism: STAB does not readily reduce aldehydes or ketones in non-protic solvents (e.g., DCE, THF). However, it rapidly reduces the positively charged iminium ion formed when pyrrolidine condenses with the thiophene aldehyde.

-

Thiophene Context: Thiophene is an electron-rich aromatic ring. Thiophene-2-carboxaldehyde is generally more reactive than benzaldehyde due to the inductive effect of the sulfur atom. The resulting iminium species is highly susceptible to hydride transfer.

Critical Process Parameters (CPPs)

-

Solvent System: 1,2-Dichloroethane (DCE) is the standard solvent due to its ability to solubilize STAB and facilitate iminium formation. THF is a greener alternative but may require slower addition rates.

-

Acid Catalysis: For ketones or unreactive aldehydes, adding 1-2 equivalents of Acetic Acid (AcOH) protonates the carbinolamine intermediate, driving water elimination to form the reactive iminium species.

-

Stoichiometry: A slight excess of amine (1.1–1.2 equiv) ensures complete consumption of the aldehyde, simplifying purification.

Part 2: Visualizing the Pathway

Reaction Mechanism

The following diagram illustrates the specific pathway for Thiophene-2-carboxaldehyde and Pyrrolidine using STAB.

Figure 1: Step-wise mechanism of reductive amination. Acetic acid catalyzes the dehydration step, while STAB selectively reduces the iminium ion.

Part 3: Experimental Protocols

Protocol A: The Standard STAB Method

Best for: Thiophene aldehydes and unhindered ketones. Scale: 1.0 mmol (Adaptable to gram scale).

Reagents

-

Thiophene-2-carboxaldehyde (1.0 equiv)

-

Pyrrolidine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv) - Optional for aldehydes, Mandatory for ketones

-

1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve Thiophene-2-carboxaldehyde (112 mg, 1.0 mmol) in DCE (5 mL).

-

Amine Addition: Add Pyrrolidine (90 µL, 1.1 mmol). If the substrate is a ketone, add AcOH (57 µL, 1.0 mmol) at this stage.

-

Equilibration: Stir at room temperature for 15–30 minutes under Nitrogen. Note: This allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Add STAB (297 mg, 1.4 mmol) in one portion.

-

Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

-

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor by LCMS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde peak.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

-

Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over Na2SO4 , filter, and concentrate in vacuo.

-

Purification: The crude material is often >90% pure. If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Protocol B: Lewis Acid Mediated (Ti(OiPr)4)

Best for: Sterically hindered thiophene ketones or electron-deficient amines.

Procedure

-

Complexation: Mix Thiophene ketone (1.0 mmol) and Pyrrolidine (1.2 equiv) in neat Titanium(IV) isopropoxide (2.0 equiv).

-

Stirring: Stir the viscous mixture at room temperature for 1 hour (or 60°C for difficult substrates). Mechanism: Ti(IV) acts as a Lewis acid and water scavenger, forcing iminium formation.[1]

-

Dilution: Dilute the mixture with Ethanol (5 mL).

-

Reduction: Add Sodium Borohydride (NaBH4) (1.5 equiv) carefully (exothermic). Stir for 2 hours.

-

Quench: Add 1N NaOH or water to precipitate titanium salts (white solid). Filter through Celite.

Part 4: Data Summary & Optimization

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete iminium formation | Increase reaction time before adding STAB; Add 1.0 eq AcOH; Switch to Protocol B (Ti-mediated). |

| Aldehyde Reduction | STAB is too reactive or wet | Ensure solvent is anhydrous; Use fresh STAB; Lower temperature to 0°C during addition. |

| Bis-alkylation | Primary amine used (not applicable to pyrrolidine) | N/A for pyrrolidine (secondary amine). |

| Thiophene Polymerization | Acid concentration too high | Reduce AcOH to catalytic amount (0.1 eq) or buffer with TEA. |

Method Selection Workflow

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1779-1780. Link

-

Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[2][4][5][6] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Preparation of Stock Solutions for 2-(5-Bromothiophen-2-yl)pyrrolidine HCl Bioassays

Introduction & Compound Profile

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride . This compound belongs to a class of thiophene-pyrrolidine scaffolds often investigated for activity at nicotinic acetylcholine receptors (nAChRs) or as monoamine transporter modulators.

The hydrochloride (HCl) salt form is utilized to enhance water solubility and crystalline stability compared to the free base. However, accurate bioassay data depends critically on the correct handling of this salt to prevent hydrolysis, precipitation, or concentration errors due to hygroscopicity.

Physicochemical Profile

| Property | Value | Notes |

| Compound Name | 2-(5-Bromothiophen-2-yl)pyrrolidine HCl | Positional isomer of CAS 1177333-57-1 |

| Chemical Formula | C | Salt stoichiometry is 1:1 |

| Molecular Weight | 268.60 g/mol | Use this value for all molarity calculations |

| Physical State | White to off-white solid | Hygroscopic; store with desiccant |

| Solubility (Predicted) | DMSO (>50 mM); Water (>20 mM) | DMSO is preferred for master stocks |

Core Protocol: Solvent Selection & Master Stock Preparation[2]

Solvent Strategy

For long-term storage and high-concentration master stocks (10 mM – 100 mM), anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard solvent.

-

Why DMSO? It inhibits microbial growth, minimizes hydrolysis compared to aqueous buffers, and ensures solubility of the lipophilic thiophene-pyrrolidine core.

-

Why not Water? While the HCl salt is water-soluble, aqueous stocks are prone to pH drift (acidic due to HCl) and bacterial contamination over time. Water is reserved for working solutions prepared immediately before the assay.

Preparation of 10 mM Master Stock

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) stock solution.

Materials:

-

Analytical Balance (Precision ±0.01 mg)

-

Anhydrous DMSO (≥99.9%, e.g., Sigma-Aldrich Hybridoma grade)

-

Amber glass vials (borosilicate) with PTFE-lined caps

-

Vortex mixer and Ultrasonic bath

Procedure:

-

Calculate Mass Requirement:

-

Weighing (Gravimetric Adjustment):

-

Place the amber vial on the balance and tare.

-

Weigh approximately 5.0 mg of the powder. Record the exact mass (e.g.,

mg).

-

-

Volume Calculation: Calculate the volume of DMSO required to reach exactly 10 mM:

Example: -

Dissolution:

-

Add the calculated volume of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes at room temperature to ensure complete solvation of the crystal lattice.

-

Visual QC: Hold the vial against a light source. The solution must be completely clear and particulate-free.

-

Workflow Visualization

The following diagram illustrates the critical path from solid handling to assay plate, emphasizing the "Intermediate Dilution" step often missed, which leads to solvent shock (precipitation).

Figure 1: Workflow for preparation of 2-(5-Bromothiophen-2-yl)pyrrolidine HCl stock solutions. Note the intermediate dilution step to step-down DMSO concentration.

Bioassay Application & Serial Dilution

Directly adding high-concentration DMSO stock to a cell culture well can cause local precipitation ("crashing out") due to the rapid change in polarity. Follow this Serial Dilution Protocol :

The "1000x" Rule

Ensure the final DMSO concentration in the bioassay is

| Step | Source Solution | Diluent | Dilution Factor | Resulting Conc.[1] | DMSO % |

| 1 | Master Stock (10 mM) | DMSO | Varied | 10 mM (Series) | 100% |

| 2 | Step 1 Solution | Assay Buffer | 1:100 | 100 µM (Working) | 1% |

| 3 | Step 2 Solution | Assay Well | 1:10 | 10 µM (Final) | 0.1% |

Handling the HCl Salt in Buffer

When diluting the HCl stock into aqueous buffer (Step 2):

-

Buffering Capacity: Ensure your assay buffer (e.g., PBS, HBSS, HEPES) has sufficient capacity (typically >10 mM buffer) to neutralize the trace acidity from the HCl salt.

-

Order of Addition: Always add the DMSO stock into the vortexing buffer, not the other way around, to facilitate rapid dispersion.

Quality Control & Storage Stability

Storage Conditions

-

Temperature: Store aliquots at -20°C (short term < 1 month) or -80°C (long term > 6 months).

-

Container: Use polypropylene (PP) or glass vials. Avoid polystyrene (PS) for DMSO storage as it may leach.

-

Freeze-Thaw: Limit to max 3 cycles . Repeated cycling introduces moisture (DMSO is hygroscopic), which degrades the compound.

Verification (Self-Validating System)

Before running a critical high-throughput screen (HTS), validate the stock concentration using UV-Vis spectroscopy if the extinction coefficient (

-

Proxy Check: If HPLC is unavailable, dilute a small aliquot to 100 µM in water. If the solution turns cloudy or precipitates within 15 minutes, the compound is not stable at that concentration in aqueous media; lower the working concentration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation on Dilution | "Solvent Shock" from 100% DMSO to Water. | Use an intermediate dilution step (e.g., dilute to 10% DMSO first, then to 0.1%). |

| Yellow Discoloration | Oxidation of the pyrrolidine ring or thiophene. | Discard stock. Ensure storage was in amber vials and desiccated. |

| Inconsistent Bioassay Data | Inaccurate weighing or moisture absorption. | Use the "Gravimetric Adjustment" method (Section 2.2). Dry the solid in a desiccator before weighing. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17389804, 2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for DMSO solubility profiles of HCl salts).

Sources

Crystallization methods for 2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride salts

Application Note: Optimized Crystallization Strategies for 2-(5-Bromothiophen-2-yl)pyrrolidine Hydrochloride Salts

Executive Summary

The hydrochloride salt of 2-(5-Bromothiophen-2-yl)pyrrolidine is a critical intermediate in the synthesis of nAChR agonists, antibacterial quinolones, and chiral ligands. While the free base is often an unstable oil prone to oxidation, the hydrochloride salt offers improved stability and handling properties. However, this specific salt class exhibits a high tendency for "oiling out" (liquid-liquid phase separation) and hygroscopicity during crystallization.

This guide details two robust protocols: Reactive Crystallization (formation from protected precursors) and Antisolvent Recrystallization (purification). These methods are designed to maximize crystallinity, reject regioisomeric impurities, and ensure consistent bulk density.

Physicochemical Context & Solubility Profile

Understanding the solubility landscape is prerequisite to successful crystallization. Pyrrolidine salts are highly soluble in polar protic solvents but practically insoluble in non-polar ethers.

| Solvent System | Solubility Behavior | Suitability |

| Methanol / Water | Very High (>200 mg/mL) | Avoid. Yield loss is excessive; promotes hydrate formation. |

| Ethanol (Abs.) | High | Good for dissolution, but requires antisolvent for high yield. |

| 2-Propanol (IPA) | Moderate to High | Ideal. Balances solubility with recovery. |

| Ethyl Acetate (EtOAc) | Low | Ideal Antisolvent or medium for reactive crystallization. |

| MTBE / Et₂O | Insoluble | Strict Antisolvent. Use to drive yield. |

| Dichloromethane | Moderate | Avoid. Solubilizes impurities; difficult to dry (solvates). |

Field Insight: A common error is attempting to crystallize this salt solely by cooling a saturated Ethanol solution. Due to the steep solubility curve, this often results in a supersaturated oil rather than crystals. Seeded antisolvent cooling is the required mechanism for control.

Method A: Reactive Crystallization (In-Situ Salt Formation)

Best for: Generating the salt directly from the N-Boc protected precursor or the crude free base oil.

Principle: This method relies on the controlled addition of anhydrous HCl to a solution of the free base in a solvent where the base is soluble, but the salt is not. This creates high local supersaturation that must be managed to prevent amorphous precipitation.

Protocol Steps:

-

Dissolution: Dissolve 10.0 g of crude 2-(5-Bromothiophen-2-yl)pyrrolidine (free base) in 80 mL of Ethyl Acetate (EtOAc) at 20°C.

-

Note: If starting from N-Boc, dissolve the Boc-intermediate in EtOAc and add 4M HCl in Dioxane (3 eq). The protocol below assumes free base starting material.

-

-

Clarification: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust/silica).

-

Acid Addition (The Critical Step):

-

Prepare a solution of HCl in IPA (5-6 M) .

-

Slowly add 1.05 equivalents of HCl/IPA dropwise to the EtOAc solution under vigorous stirring (400 RPM).

-

Observation: A white haze (nucleation) should appear immediately.

-

-

Aging: Stir the slurry at 20–25°C for 2 hours. Do not cool immediately, as this traps impurities.

-

Yield Drive: Cool the slurry to 0–5°C over 1 hour and hold for 2 hours.

-

Isolation: Filter under nitrogen pressure or vacuum. Wash the cake with cold EtOAc (2 x 10 mL) .

-

Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Method B: Antisolvent Recrystallization

Best for: Upgrading optical purity (if chiral) or removing color/regioisomers from a crude salt batch.

Principle: This method uses 2-Propanol (IPA) as the solvent and MTBE (Methyl tert-butyl ether) as the antisolvent. IPA is preferred over Ethanol because the solubility of the HCl salt is slightly lower, allowing for better yield recovery without "crashing out" the product too fast.

Protocol Steps:

-

Dissolution: Suspend 10.0 g of crude salt in 40 mL of IPA .

-

Heating: Heat to reflux (80–82°C). The solid should fully dissolve. If not, add IPA in 2 mL increments until clear.

-

Safety: Ensure the system is under inert atmosphere (N₂) to prevent oxidation of the thiophene ring at high temps.

-

-

Seeding (Crucial): Cool the solution to 55°C. Add 0.5 wt% (50 mg) of pure seed crystals.

-

Why? Pyrrolidine salts are notorious for supercooling. Seeding prevents oiling out.

-

-

Antisolvent Addition:

-

Maintain temperature at 50–55°C.

-

Add 40 mL of MTBE dropwise over 60 minutes.

-

-

Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.

-

Filtration: Filter the white crystalline solid.

-

Wash: Wash with a 1:1 mixture of Cold IPA/MTBE.

Process Visualization

Workflow: Reactive Crystallization Pathway

The following diagram illustrates the critical decision nodes in the salt formation process to avoid the "Oiling Out" failure mode.

Figure 1: Decision logic for Reactive Crystallization. Note the intervention step (Seeding) if nucleation fails.

Troubleshooting & Critical Parameters

| Issue | Cause | Corrective Action |

| Oiling Out | Supersaturation is too high; Temperature dropped too fast. | Re-heat to dissolve oil. Add seed crystals at a higher temperature (55°C). Slow down antisolvent addition. |

| Yellow/Brown Color | Oxidation of the thiophene ring or residual bromine impurities. | Use a carbon polish (Activated Carbon, Type C) during the hot dissolution step in Method B. |

| Hygroscopicity | Residual solvent or amorphous content. | Ensure drying is done under vacuum with a nitrogen bleed. Verify crystallinity via XRPD. |

| Low Yield | Product too soluble in mother liquor. | Increase the ratio of MTBE (Antisolvent) to 2:1 or 3:1 relative to IPA. |

Characterization Standards

To validate the protocol, the isolated salt must meet these criteria:

-

H-NMR (DMSO-d6): Diagnostic peaks for thiophene protons (6.9–7.2 ppm) and pyrrolidine ring protons.

-

XRPD: Distinct sharp Bragg peaks indicating a crystalline lattice (amorphous halos indicate failure).

-

Chiral HPLC: If synthesizing the chiral (S)- or (R)- enantiomer, use a polysaccharide-based column (e.g., Chiralpak IA/IC) with Hexane/IPA/DEA mobile phase.

References

-

Bioorganic & Medicinal Chemistry Letters. "Synthesis and Antibacterial Activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Derivatives." (2005).[1] Provides context on the synthesis of bromothiophene-pyrrolidine scaffolds.Link

-

ResearchGate. "Purification of organic hydrochloride salt? (Discussion on N-Boc deprotection)." Field insights on the solubility of amine HCl salts in Ethanol vs. IPA.Link

-

Molecules (MDPI). "Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives." (2019). Detailed synthetic routes for aryl-pyrrolidines.Link

-

PubChem Compound Summary. "2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride."[2] Physical property data and safety classification.[2]Link

-

Acta Crystallographica. "Crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile." Crystallographic data for close structural analogs.Link[3]

Sources

- 1. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride | C8H11BrClNS | CID 17389804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld analysis of 2-(5-bromo-thio-phen-2-yl)aceto-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Characterization of 2-(5-Bromothiophen-2-yl)pyrrolidine as a Novel Nicotinic Acetylcholine Receptor Modulator

Audience: Researchers, scientists, and drug development professionals.

I. Introduction and Scientific Context

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its non-planar, sp3-hybridized structure provides an excellent framework for creating stereochemically complex molecules that can explore three-dimensional pharmacophore space, a critical feature for high-affinity and selective interactions with biological targets[1][2]. The compound of interest, 2-(5-Bromothiophen-2-yl)pyrrolidine, combines this privileged scaffold with a bromothiophene moiety, a group known to participate in various biological activities[3][4][5].

While the specific biological target of 2-(5-Bromothiophen-2-yl)pyrrolidine is not extensively documented, its structural motifs are suggestive of interaction with neuronal ion channels. Notably, many pyrrolidine derivatives act as modulators of nicotinic acetylcholine receptors (nAChRs)[1][6]. nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems[7][8]. Dysregulation of nAChR signaling is implicated in a range of pathologies, including Alzheimer's disease, schizophrenia, and nicotine addiction, making them a high-priority target for drug discovery[9][10][11].

This guide provides a comprehensive suite of in vitro protocols designed to systematically characterize the activity of 2-(5-Bromothiophen-2-yl)pyrrolidine at nAChRs. The workflow is designed to first establish binding to the receptor, then to elucidate the functional consequences of this binding in a high-throughput manner, and finally to classify the compound's specific mechanism of action.

II. The Nicotinic Acetylcholine Receptor: A Primer on Allosteric Modulation

nAChRs are complex allosteric proteins that exist in multiple, interconverting conformational states (e.g., resting, active, and desensitized)[8][11]. Ligands can influence the equilibrium between these states in several ways:

-

Orthosteric Ligands (Agonists/Antagonists): These compounds bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh). Agonists stabilize the active (open) state, while competitive antagonists stabilize the resting (closed) state.

-

Allosteric Modulators: These molecules bind to a site topographically distinct from the ACh binding site[8][12].

-

Positive Allosteric Modulators (PAMs): PAMs enhance the receptor's response to an agonist. They can increase the agonist's potency (EC50) or its maximum efficacy (Emax), often with minimal effect on their own[7][12][13]. PAMs are of significant therapeutic interest because they amplify endogenous signaling rather than activating the receptor indiscriminately, potentially offering a more nuanced and safer pharmacological profile[12][14].

-

Negative Allosteric Modulators (NAMs): NAMs reduce the receptor's response to an agonist.

-

The protocols outlined below are designed to differentiate between these modes of action for 2-(5-Bromothiophen-2-yl)pyrrolidine.

III. Experimental Workflow for nAChR Modulator Characterization

A logical, tiered approach is essential for the efficient characterization of a novel compound. This workflow progresses from initial binding assessment to detailed functional analysis.

Caption: Tiered workflow for compound characterization.

IV. Protocol 1: Competitive Radioligand Binding Assay

Principle: This assay determines if 2-(5-Bromothiophen-2-yl)pyrrolidine can displace a known high-affinity radiolabeled ligand from the nAChR. A reduction in bound radioactivity indicates competition for the same (orthosteric) or an allosterically coupled binding site. We will use [¹²⁵I]-Epibatidine, a high-affinity nAChR agonist, and cell membranes prepared from a cell line stably expressing the human α4β2 nAChR, a common subtype in the brain.

Materials & Reagents:

-

Cell Membranes: Prepared from HEK293 cells stably expressing human α4β2 nAChRs.

-

Radioligand: [¹²⁵I]-Epibatidine (PerkinElmer, ~2200 Ci/mmol).

-

Test Compound: 2-(5-Bromothiophen-2-yl)pyrrolidine, serially diluted.

-

Positive Control (Displacer): Nicotine or unlabeled Epibatidine.

-

Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Filter Mats: Whatman GF/B filters, pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Fluid & Counter: For detecting radioactivity.

-

96-well Filter Plates: For high-throughput processing.

Step-by-Step Methodology:

-

Plate Preparation: In a 96-well plate, add 50 µL of binding buffer to all wells.

-

Compound Addition: Add 25 µL of serially diluted 2-(5-Bromothiophen-2-yl)pyrrolidine to the test wells. Add 25 µL of buffer to "Total Binding" wells and 25 µL of a high concentration of nicotine (e.g., 1 mM) to "Non-Specific Binding" (NSB) wells.

-

Radioligand Addition: Add 25 µL of [¹²⁵I]-Epibatidine (final concentration ~2.5 nM) to all wells.

-

Membrane Addition: Add 100 µL of the α4β2 nAChR membrane preparation to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

-

Harvesting: Rapidly filter the contents of the plate through the pre-soaked Whatman GF/B filter mat using a cell harvester. Wash the filters four times with ice-cold PBS to remove unbound radioligand[15].

-

Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)]) Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding).

| Parameter | Description | Example Value |

| Radioligand | [¹²⁵I]-Epibatidine | 2.5 nM |

| Receptor Source | α4β2-HEK293 cell membranes | 10-20 µg protein/well |

| Incubation Time | Time to reach equilibrium | 90 minutes at 22°C |

| Displacer (NSB) | Nicotine | 1 mM |

| Output | IC50 Value | Concentration (e.g., in µM or nM) |

V. Protocol 2: FLIPR-Based Membrane Potential Assay

Principle: This functional assay measures changes in cell membrane potential, a direct consequence of ion channel activation. The FLIPR® (Fluorometric Imaging Plate Reader) system uses voltage-sensitive dyes that change their fluorescence intensity as the cell membrane depolarizes (becomes more positive inside, e.g., upon nAChR opening) or hyperpolarizes[16][17]. This assay is ideal for identifying agonists, antagonists, and allosteric modulators in a high-throughput format[18][19][20].

Materials & Reagents:

-

Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α3β4) in a 384-well plate, grown to a confluent monolayer[18].

-

FLIPR Membrane Potential Assay Kit: (Molecular Devices) Contains a voltage-sensitive dye and a quencher to improve signal-to-noise ratio[16][19].

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Acetylcholine or Nicotine.

-

Test Compound: 2-(5-Bromothiophen-2-yl)pyrrolidine.

-

FLIPR Tetra or Penta System: For automated liquid handling and kinetic fluorescence reading.

Step-by-Step Methodology:

Caption: FLIPR Membrane Potential Assay Workflow.

-

Cell Plating: Seed cells into black-walled, clear-bottom 384-well plates and grow overnight to form a confluent monolayer.

-

Dye Loading: Prepare the dye solution according to the manufacturer's protocol[17]. Remove the cell culture medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C. This is a no-wash assay[19][20].

-

Plate Reading (FLIPR):

-

Place the cell plate and compound/agonist plates into the FLIPR instrument.

-

Baseline: Record baseline fluorescence for 10-20 seconds.

-

First Addition: The FLIPR pipettor adds the test compound (2-(5-Bromothiophen-2-yl)pyrrolidine) or buffer. Monitor fluorescence changes for 2-5 minutes. An increase in signal here indicates agonist activity.

-

Second Addition: The FLIPR pipettor adds a known agonist (e.g., ACh at an EC₂₀ concentration for PAM screening or EC₈₀ for antagonist screening). Monitor fluorescence for another 2-5 minutes.

-

-

Data Analysis: The fluorescence signal is recorded over time. The change in fluorescence (Max - Min) reflects the change in membrane potential.

-

Agonist Mode: Analyze the signal after the first addition.

-

Antagonist Mode: Analyze the inhibition of the agonist response after the second addition.

-

PAM Mode: Analyze the potentiation of the sub-maximal agonist response after the second addition.

-

| Assay Mode | 1st Addition | 2nd Addition | Expected Result for Positive Hit |

| Agonist | Test Compound | Buffer | Increased fluorescence after 1st addition |

| Antagonist | Test Compound | Agonist (EC₈₀) | Reduced fluorescence response vs. control |

| PAM | Test Compound | Agonist (EC₂₀) | Enhanced fluorescence response vs. control |

VI. Protocol 3: FLIPR-Based Calcium Flux Assay for α7 nAChR

Principle: The α7 nAChR subtype is characterized by its high permeability to calcium ions (Ca²⁺)[9]. This property can be exploited in a functional assay using a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). When the channel opens in response to an agonist, Ca²⁺ flows into the cell, binds to the dye, and causes a significant increase in fluorescence. This assay is particularly effective for identifying α7 PAMs, as these compounds can dramatically enhance the transient and often difficult-to-detect signal from agonists alone[21].

Materials & Reagents:

-

Cell Line: A cell line endogenously expressing or stably transfected with the human α7 nAChR (e.g., IMR-32 neuroblastoma or SH-SY5Y-α7)[10][21].

-

Calcium-sensitive Dye: Fluo-4 AM or similar.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Agonist: A specific α7 agonist like PNU-282987 or a natural agonist like Choline[21].

-

Test Compound: 2-(5-Bromothiophen-2-yl)pyrrolidine.

-

FLIPR Tetra or Penta System.

Step-by-Step Methodology:

-

Cell Plating & Dye Loading: Follow the same initial steps as the membrane potential assay, but use a calcium-sensitive dye loading buffer.

-

Plate Reading (FLIPR): The protocol is designed to identify PAM activity.

-

Baseline: Record baseline fluorescence.

-

First Addition: The FLIPR adds 2-(5-Bromothiophen-2-yl)pyrrolidine. Monitor fluorescence. A true PAM should have little to no effect on its own[12][13].

-

Second Addition: The FLIPR adds a sub-maximal concentration (EC₂₀) of an α7 agonist (e.g., Choline). Monitor the fluorescence signal.

-

-

Data Analysis: A positive hit for a PAM is a compound that, when pre-applied, significantly increases the calcium flux signal generated by the sub-maximal agonist concentration compared to the agonist-only control. Calculate the percent potentiation and determine the EC50 for the potentiating effect.

VII. Data Interpretation and Compound Classification

The combined results from these assays will provide a detailed pharmacological profile of 2-(5-Bromothiophen-2-yl)pyrrolidine.

-

If the compound shows an IC50 in the binding assay and an EC50 in agonist mode (Membrane Potential/Calcium Flux): It is likely an orthosteric agonist .

-

If the compound shows an IC50 in the binding assay, no agonist activity, but reduces the effect of a known agonist: It is likely a competitive antagonist .

-

If the compound shows little or no displacement in the binding assay (or a very weak IC50), has no agonist activity on its own, but significantly enhances the response to a sub-maximal agonist concentration: It is likely a Positive Allosteric Modulator (PAM) [13][14][21].

-

If the compound shows no activity in any assay: It is likely inactive at the nAChR subtype tested under these conditions.

VIII. Conclusion

This application note provides a robust, industry-standard framework for the in vitro characterization of novel compounds such as 2-(5-Bromothiophen-2-yl)pyrrolidine at nicotinic acetylcholine receptors. By systematically evaluating binding and function through radioligand displacement, membrane potential, and calcium flux assays, researchers can efficiently determine the compound's affinity, potency, and mechanism of action. This logical progression from binding to function is critical for advancing promising molecules in the drug discovery pipeline for neurological and psychiatric disorders.

IX. References

-

Molecular Devices. (2026, February 13). FLIPR Membrane Potential Assay Kits. Retrieved from

-

Molecular Devices. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Retrieved from

-

Sittampalam, G. S., et al. (2012, May 1). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. Retrieved from

-

LabWrench. FLIPR® membrane potential assay kits. Retrieved from

-

LabX.com. (2025, December 17). FLIPR Membrane Potential Assay Kits. Retrieved from

-

Govind, A. P., et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. Retrieved from

-

AFG Scientific. Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit. Retrieved from

-

Gopalakrishnan, S. M., et al. (2011, December 15). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. PubMed. Retrieved from

-

Yu, L. F., et al. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PMC. Retrieved from

-

Green, W. N. Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC - NIH. Retrieved from

-

Abd-El-Aziz, A. S., et al. (2011). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor .... PNAS. Retrieved from

-

Papke, R. L., et al. (2020, February 12). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. PMC - PubMed Central. Retrieved from

-

Namratha B., et al. Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. ISCA. Retrieved from

-

Changeux, J. P. (2018, May 7). The nicotinic acetylcholine receptor: a typical 'allosteric machine'. The Royal Society. Retrieved from

-

Singh, G. S., et al. (2005, October 15). Synthesis and Antibacterial Activity of N-[2-(5-bromothiophen-2-yl) .... PubMed. Retrieved from

-

Namratha B., et al. (2013). Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from

-

Albuquerque, E. X., et al. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PMC. Retrieved from

-

Timmermann, D. B., et al. (2007, October 15). An Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor Possessing Cognition-Enhancing Properties in Vivo. DOI. Retrieved from

-

Abraxis LLC. Anatoxin-a Receptor-Binding Assay (Microtiter Plate)*. Retrieved from

-

ACS Publications. (2023, December 13). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. Retrieved from

-

Mayo Clinic Laboratories. ACMFS - Overview: Acetylcholine Receptor Modulating Antibody, Flow Cytometry Assay, Serum. Retrieved from

-

G. T., et al. (2023, January 28). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Retrieved from

-

G. S., et al. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Retrieved from

-

G. S., et al. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Retrieved from

-

Poyraz S, et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from

-

Journal of Pharmaceutical Negative Results. (2013, July 10). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from

-